molecular formula C13H18ClNO3S B2590443 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide CAS No. 1396791-77-7

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide

Cat. No. B2590443
CAS RN: 1396791-77-7
M. Wt: 303.8
InChI Key: DTSBGGMOQCYFSD-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide is a compound that belongs to the sulfonamide class of drugs. It is also known as CP-690,550 and is a potent inhibitor of JAK3 kinase. This compound has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, inflammation, and cancer.

Scientific Research Applications

Anticancer Effects

Sulfonamide derivatives, particularly dibenzenesulfonamides, have been synthesized and studied for their potential as anticancer drug candidates. These compounds have shown to induce apoptosis and autophagy in tumor cell lines by activating caspases and affecting the expression of LC3 and p62 proteins, markers of autophagy. Additionally, they have demonstrated inhibitory effects on tumor-associated carbonic anhydrases, which are enzymes involved in pH regulation in tumors, highlighting their potential in cancer therapy (Gul et al., 2018).

Molecular Structure and Gene Expression Studies

Studies on sulfonamide compounds, including those similar to the compound , have utilized array-based gene expression relationship analyses to understand their mechanism of action. Such studies have helped identify the essential pharmacophore structure and drug-sensitive cellular pathways, providing insights into their potential therapeutic applications, especially in oncology (Owa et al., 2002).

Environmental Applications

Research into sulfonamides has also extended into environmental applications. For instance, the study of volatile organic compounds (VOCs) removal techniques using advanced oxidation processes has shown that sulfonamides can be involved in enhancing mass transfer in chemical scrubbers, a critical aspect of air treatment technologies (Biard et al., 2011).

properties

IUPAC Name

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-9-11(14)3-2-4-13(9)19(17,18)15-8-7-12(16)10-5-6-10/h2-4,10,12,15-16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSBGGMOQCYFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide

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